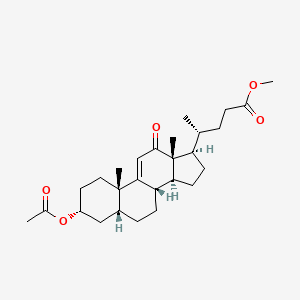
Benzimidazole, 2,5-bis(trifluoromethyl)-
Vue d'ensemble
Description
Benzimidazole, 2,5-bis(trifluoromethyl)-, also known as TFMBI, is a compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a derivative of benzimidazole and contains two trifluoromethyl groups attached to the 2 and 5 positions of the benzimidazole ring. The presence of these groups imparts unique physicochemical properties to the compound, making it an attractive target for drug discovery research.
Applications De Recherche Scientifique
Benzimidazole Derivatives as Antiparasitic Agents
Benzimidazole derivatives like albendazole and mebendazole have been extensively used in treating parasitic infections. For instance, albendazole has shown efficacy against intestinal nematode infections, with research evaluating its effectiveness and potential resistance after repeated treatments in areas with high exposure to the drug (Albonico et al., 2003). Another study highlights the use of flubendazole in treating onchocerciasis, comparing its efficacy and safety with diethylcarbamazine and noting its potential as a safer and more effective alternative (Domínguez-Vázquez et al., 1983).
Diagnostic and Therapeutic Uses in Echinococcosis
In the context of alveolar echinococcosis, benzimidazoles have been used for long-term treatment. Research has focused on evaluating their parasitocidal effects, as well as the use of imaging techniques like PET/CT to assess the activity of lesions and guide the duration of therapy (Husmann et al., 2021). Studies also explore the potential of benzimidazoles in achieving negative seroconversion in chronic Trypanosoma cruzi infection, suggesting their role in reducing infection burdens and supporting treatment for seropositive individuals as a public health policy (Andrade et al., 1996).
Potential in Combating Resistance
The development of resistance to benzimidazoles, especially in treating hookworm infections, has been a concern. A study from Mali reported the failure of mebendazole in significantly reducing parasite burdens, highlighting the need for alternative treatments or drug combinations to overcome resistance issues (De Clercq et al., 1997).
Broad Spectrum and Safety Profile
Benzimidazole derivatives are known for their broad spectrum of activity beyond traditional antiparasitic applications. Their safety and efficacy have been evaluated in various clinical settings, including their interactions with other drugs. For instance, studies have confirmed the lack of pharmacokinetic interaction between pantoprazole, a benzimidazole derivative, and diazepam, indicating their concomitant use without the need for dose adjustment (Gugler et al., 1996).
Propriétés
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192944 | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 2,5-bis(trifluoromethyl)- | |
CAS RN |
399-69-9 | |
| Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)







